molecular formula C38H69N7O8 B1681380 Trichodecenin II CAS No. 140939-04-4

Trichodecenin II

Cat. No.: B1681380
CAS No.: 140939-04-4
M. Wt: 752 g/mol
InChI Key: KBYQQBAWMOIJQY-UIWIRWKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichodecenin II is a peptaibol, a class of non-ribosomal, α-aminoisobutyric acid (Aib)-rich peptides produced by fungi such as Trichoderma viride. It is characterized by the sequence 4-Decenoyl-Gly-Gly-Leu-Aib-Gly-Leu-Lol (where Lol represents leucinol) . Peptaibols are amphipathic molecules with antimicrobial and membrane-modifying activities, attributed to their helical or β-turn-rich conformations that facilitate interactions with lipid bilayers . This compound contains a single Aib residue at position 4, a structural feature critical for stabilizing helical conformations, alongside flexible Gly residues that enable dynamic conformational shifts .

Properties

CAS No.

140939-04-4

Molecular Formula

C38H69N7O8

Molecular Weight

752 g/mol

IUPAC Name

(E)-N-[2-[[2-[[(2S)-1-[[(2S)-1-[(2-aminoacetyl)-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]-(1-hydroxy-4-methylpentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide

InChI

InChI=1S/C38H69N7O8/c1-9-11-12-13-14-15-16-17-32(47)41-22-33(48)42-23-34(49)43-30(19-26(5)6)37(52)44(28(24-46)18-25(3)4)31(20-27(7)8)38(53)45(35(50)21-39)36(51)29(40)10-2/h14-15,25-31,46H,9-13,16-24,39-40H2,1-8H3,(H,41,47)(H,42,48)(H,43,49)/b15-14+/t28?,29?,30-,31-/m0/s1

InChI Key

KBYQQBAWMOIJQY-UIWIRWKRSA-N

SMILES

CCCCCC=CCCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)N(C(CC(C)C)CO)C(CC(C)C)C(=O)N(C(=O)CN)C(=O)C(CC)N

Isomeric SMILES

CCCCC/C=C/CCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N([C@@H](CC(C)C)C(=O)N(C(=O)CN)C(=O)C(CC)N)C(CC(C)C)CO

Canonical SMILES

CCCCCC=CCCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)N(C(CC(C)C)CO)C(CC(C)C)C(=O)N(C(=O)CN)C(=O)C(CC)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-decenoyl-Gly-Gly-Leu-Aib-Gly-Leu-Lol
4-decenoyl-glycyl-glycyl-leucyl-2-methylalanyl-glycyl-leucyl-leucinol
trichodecenin II
trichodecenin-II

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Conformational Comparisons

Trichodecenin I
  • Sequence : Z-Gly-Gly-D-Leu-Aib-Gly-D-Ile-D-Leu-OMe (Z = benzyloxycarbonyl) .
  • Conformation : Adopts multiple β-turns (Type I at Gly1-Gly2, Type II' at Leu3-Aib4, and Type I at Aib4-Gly5) in chloroform and crystalline states . Unlike Trichodecenin II, its synthetic analog TDT4W6 (with Trp and TOAC substitutions) exhibits dynamic conformers interconverting between β-turn and helical structures in solution .
  • Functional Implication : The β-turn architecture enhances membrane interaction via hydrogen bonding, while helical segments in analogs like TDT4W6 improve fluorescence-based tracking of membrane permeabilization .
Trichogin A IV
  • Sequence : Boc-Gly-Gly-Leu-Aib-Gly-Ile-Leu-OMe .
  • Conformation: Predominantly non-helical in chloroform, with β-turns similar to Trichodecenin I. However, in dimethyl sulfoxide, it transitions to a frayed right-handed helix .
  • Functional Implication : The solvent-dependent structural plasticity highlights the role of environmental factors in modulating peptaibol activity. Unlike this compound, Trichogin A IV’s N-terminal lipophilic chain is critical for membrane activity .
Tylopeptin B Analogues
  • Structural Modifications : TOAC (a conformationally constrained, spin-labeled residue) replaces Aib at positions 4, 8, or 13 .
  • Conformation : Retains helical propensity in membrane-mimicking solvents, with increased helicity in aqueous environments due to TOAC’s rigidity .
  • Functional Implication : TOAC substitution enhances electron paramagnetic resonance (EPR) studies of membrane interactions, a feature absent in native this compound .

Comparative Data Table

Compound Key Structural Features Conformation (Solution) Biological Activity Key Reference
This compound 4-Decenoyl, Gly-rich, single Aib Helical/β-turn mixture Antimicrobial, membrane disruption
Trichodecenin I Z-blocked N-terminus, D-amino acids Multiple β-turns Antimicrobial
TDT4W6 Analog Trp (position 6), TOAC (position 4) Dynamic β-turn/helix interconversion Fluorescent tracking of membrane activity
Trichogin A IV Boc-blocked N-terminus, lipophilic chain β-turns (CHCl₃), helix (DMSO) Membrane permeabilization
TOAC-Tylopeptin B TOAC substitutions at Aib positions 310-/α-helix EPR-compatible membrane studies

Functional and Mechanistic Insights

  • Role of Aib : Aib residues promote helicity, but their impact depends on position and neighboring residues. In this compound, the single Aib at position 4 balances rigidity with Gly-driven flexibility, enabling adaptive membrane interactions .
  • Glycine Content : High Gly content in Trichodecenin I and II facilitates β-turn formation, enhancing solvent accessibility and peptide-lipid hydrogen bonding .
  • Substitutions : TOAC or Trp substitutions in analogs (e.g., TDT4W6) introduce functional handles for tracking conformational dynamics without compromising antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichodecenin II
Reactant of Route 2
Trichodecenin II

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